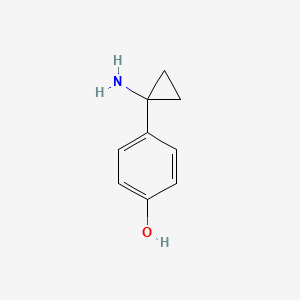

4-(1-Aminocyclopropyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Aminocyclopropyl)phenol is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a 1-aminocyclopropyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminocyclopropyl)phenol typically involves the following steps:

Cyclopropanation: The starting material, phenol, undergoes cyclopropanation to introduce the cyclopropyl group.

Amination: The cyclopropyl group is then aminated to form the 1-aminocyclopropyl group.

The reaction conditions for these steps often involve the use of catalysts and specific reagents to ensure the desired transformations. For example, cyclopropanation can be achieved using diazomethane and a transition metal catalyst, while amination may require ammonia or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Aminocyclopropyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Enzyme Inhibition and Antioxidant Properties

Research indicates that phenolic compounds, including 4-(1-Aminocyclopropyl)phenol, exhibit significant enzyme inhibitory activities. These compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX can lead to reduced inflammation and pain, making these compounds valuable in developing anti-inflammatory drugs .

1.2 Neuroprotective Effects

Phenolic compounds are known for their neuroprotective properties. Studies suggest that they can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s disease. The antioxidant capacity of these compounds helps protect against cellular damage caused by free radicals .

Agricultural Applications

2.1 Plant Growth Regulation

this compound can influence plant growth by modulating ethylene production. Ethylene is a crucial plant hormone that regulates various physiological processes including fruit ripening and stress responses. Research has shown that manipulating the levels of this compound can enhance plant resilience to environmental stresses .

2.2 Disease Resistance

In agricultural settings, the application of phenolic compounds has been linked to increased resistance against soil-borne pathogens. For instance, studies on tomato plants have demonstrated that treatments involving this compound can reduce the severity of southern blight disease caused by Sclerotium rolfsii by enhancing the plant's defense mechanisms .

Medicinal Chemistry Applications

3.1 Development of Therapeutic Agents

The structural properties of this compound make it a candidate for developing new therapeutic agents targeting various diseases. Its ability to inhibit specific enzymes involved in disease pathways suggests potential applications in treating conditions such as hypertension and metabolic disorders through ACE inhibition .

3.2 Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive molecules in medicinal chemistry. Its unique structure allows for modifications that can lead to the discovery of new drugs with enhanced efficacy and reduced side effects compared to existing therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(1-Aminocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aminocyclopropyl group may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- **4-(1-Aminocyclopropyl)methylphenol

- **4-(1-Aminocyclopropyl)aniline

- **4-(1-Aminocyclopropyl)benzoic acid

Uniqueness

4-(1-Aminocyclopropyl)phenol is unique due to the presence of both a phenol group and a 1-aminocyclopropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

4-(1-Aminocyclopropyl)phenol is an organic compound characterized by a phenolic structure substituted with a 1-aminocyclopropyl group. This unique configuration imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁NO. The compound's structure features a phenolic hydroxyl group that can participate in hydrogen bonding, enhancing its interaction with biological molecules. The 1-aminocyclopropyl moiety contributes to the compound's ability to engage with various receptors and enzymes, potentially influencing cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The following mechanisms have been proposed:

- Enzyme Inhibition : The phenolic group may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : The aminocyclopropyl group can bind to various receptors, modulating their activity and influencing signal transduction pathways.

- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals, which can protect cells from oxidative damage.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against a range of pathogens. It has been studied for its effectiveness against both bacterial and fungal strains. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. This effect is thought to be mediated through the activation of caspase pathways, leading to programmed cell death .

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antifungal activity. The study further explored the compound's mechanism of action, revealing that it disrupts cell membrane integrity and inhibits biofilm formation .

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |

| Escherichia coli | 32 | Membrane disruption |

| Candida albicans | 32 | Biofilm inhibition and membrane damage |

Case Study: Anticancer Activity

In another study focusing on cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 40 |

| A549 | 30 | 35 |

Propiedades

IUPAC Name |

4-(1-aminocyclopropyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9(5-6-9)7-1-3-8(11)4-2-7/h1-4,11H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCFRVGOTIGJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.